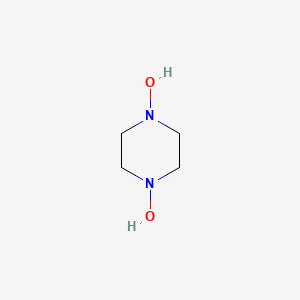

Piperazine-1,4-diol

Description

Properties

CAS No. |

59453-83-7 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1,4-dihydroxypiperazine |

InChI |

InChI=1S/C4H10N2O2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |

InChI Key |

VSVJHORNUCWLJB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-1,4-diol can be synthesized through the reaction of piperazine with dibenzoyl peroxide in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere . The mixture is stirred for a specific duration to ensure complete reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .

Chemical Reactions Analysis

Supramolecular Co-Crystallization with Acids

PipzDiol forms co-crystals with inorganic and organic acids, exhibiting stereoselective conformational preferences depending on the co-former’s geometry and acidity .

| Acid Co-former | H-Bond Motif | Stereoisomer Selected | Network Topology |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | SO₄²⁻ tetrahedra bridged by PipzDiol | Chair conformation | 2D layered structure |

| Oxalic Acid (C₂H₂O₄) | Alternating PipzDiol-oxalate chains | Boat conformation | 1D zigzag chains |

| Trifluoroacetic Acid | Head-to-tail PipzDiol dimers | Dynamic equilibrium | 3D porous framework |

In these adducts, PipzDiol preferentially adopts either chair or boat conformations to optimize hydrogen-bonding interactions (O–H···O/N distances: 2.6–2.9 Å) . For example, with oxalic acid, PipzDiol’s boat conformation enables π-stacking interactions between adjacent aromatic co-formers .

Stereodynamic Behavior in Solution

PipzDiol exists in solution as a dynamic equilibrium of chair and boat conformers, with inversion barriers of ~12–15 kcal/mol . Nuclear Overhauser Effect (NOE) spectroscopy and variable-temperature NMR reveal rapid interconversion at room temperature, stabilizing specific conformers upon co-crystallization.

Key Observations :

-

Chair conformer : Dominates in nonpolar solvents (e.g., CDCl₃).

-

Boat conformer : Favored in polar aprotic solvents (e.g., DMSO-d₆) due to solvation effects.

Functionalization via Hydroxyl Groups

The hydroxyl groups in PipzDiol participate in nucleophilic substitution and esterification reactions. For instance:

Reaction with Bromoacetyl Derivatives :

PipzDiol reacts with bromoacetyl phenols under basic conditions (K₂CO₃/DMF) to yield bis-ether derivatives :

Example Product : 1,1′-(Piperazine-1,4-diyl)bis(2-(4-acetylphenoxy)ethanone) (yield: 77–79%) .

Reductive Amination and Hydrogenolysis

Under hydrogenation conditions (Ra-Ni, H₂, 40 bar), PipzDiol derivatives undergo reductive debenzylation and C–N bond formation. For example, dioxime intermediates derived from PipzDiol are reduced to chiral piperazines :

Yields range from 50–75%, with cis-2,6-isomers predominating due to steric hindrance during imine hydrogenation .

Glyoxal-Mediated Cyclization

PipzDiol reacts with glyoxal equivalents (e.g., 2,3-dihydroxy-1,4-dioxane) to form ethanediol-linked piperazine derivatives .

Reaction Conditions :

-

Solvent: Methanol or water.

-

Temperature: 0–75°C.

-

Product: 1,2-Bis(piperazinyl)ethanediol (confirmed via mass spectrometry) .

Comparative Reactivity with Piperazine

PipzDiol’s hydroxyl groups enhance its hydrogen-bond donor capacity compared to piperazine, enabling distinct supramolecular architectures:

| Property | Piperazine | This compound |

|---|---|---|

| H-Bond Donors | 2 (NH) | 4 (NH + 2 OH) |

| Co-Crystal Diversity | Limited to NH motifs | Expanded via OH/NH |

| Conformational Flexibility | Rigid chair | Dynamic chair/boat |

Scientific Research Applications

Piperazine-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

Piperazine-1,4-diol exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. The compound’s extended hydrogen-bond donor geometry allows it to participate in the formation of supramolecular networks, influencing the structural and functional properties of the resulting assemblies . Additionally, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Piperazine-1,4-diamine (C₄H₁₂N₄)

- Structural Features: Replaces hydroxyl groups with amino (-NH₂) groups.

- Properties: Higher basicity compared to PipzDiol due to amine groups. Forms hydrogen bonds but with different donor-acceptor profiles.

- Applications : Used as a precursor for pharmaceuticals and ligands in coordination chemistry .

Tetraethyl Piperazine-1,4-diyldiphosphonate (TEPP)

- Structural Features : Phosphonate (-PO(OEt)₂) groups at 1,4 positions.

- Properties : Exhibits flame-retardant properties via phosphorus-nitrogen (P-N) synergy. Thermal stability up to 300°C .

- Applications : Flame retardant for cotton fabrics, comparable in efficacy to PipzDiol derivatives but lacks sulfur .

O,O,O',O'-Tetramethyl Piperazine-1,4-diyldiphosphonothioate (TMPT)

- Structural Features: Combines phosphonothioate (-PS(O)(OMe)₂) and P-N groups.

- Properties : Enhanced flame retardancy due to sulfur-phosphorus-nitrogen (S-P-N) synergy. Slightly lower thermal stability than TEPP .

- Applications : Superior char-forming ability in textiles compared to PipzDiol and TEPP .

1,4-Bis(2-hydroxyethyl)piperazine (C₈H₁₈N₂O₂)

- Structural Features: Ethanol (-CH₂CH₂OH) substituents instead of hydroxyls.

- Properties : Increased hydrophilicity and solubility in polar solvents. Forms less rigid hydrogen-bonded networks than PipzDiol .

- Applications : Buffering agent in pharmaceuticals and cosmetics .

Di-tert-butyl Piperazine-1,4-dicarboxylate (C₁₄H₂₆N₂O₄)

Biological Activity

Piperazine-1,4-diol (PipzDiol) is a compound that has garnered attention for its diverse biological activities. Its structural characteristics allow it to participate in various biological interactions, making it a valuable subject of study in medicinal chemistry and pharmacology. This article delves into the biological activities of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, including condensation reactions involving piperazine and various diols. One notable synthesis involves the reaction of piperazine with 3-chloro-1-propanol in the presence of sodium carbonate, yielding derivatives suitable for further biological evaluation .

The unique structure of this compound features two hydroxyl groups that enhance its hydrogen-bonding capabilities, potentially influencing its biological interactions and solubility properties .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays indicated that it can protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). Mechanistic studies revealed that this compound helps stabilize mitochondrial membrane potential and reduces reactive oxygen species (ROS) production .

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Stabilizes mitochondrial membrane potential |

| Compound 9r | 15 | Reduces ROS production |

Anticancer Activity

Piperazine derivatives have shown promising anticancer activity. For instance, certain piperazine-containing compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The presence of the piperazine moiety was crucial for enhancing cytotoxicity against prostate cancer cells and other malignancies .

Case Study: Anticancer Efficacy

In a study examining a series of piperazine derivatives, one compound exhibited an IC50 value of 0.52 µM against LNCaP-hr prostate cancer cells. This was significantly more potent than the control drug finasteride . The structure-activity relationship (SAR) indicated that modifications on the piperazine ring could lead to enhanced activity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism : The compound modulates oxidative stress pathways by stabilizing mitochondrial function and promoting cell survival through the IL-6/Nrf2 feedback loop .

- Anticancer Mechanism : Piperazine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and inducing DNA damage .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a lead compound for drug development targeting oxidative stress-related diseases and cancer. Its ability to modulate critical pathways involved in cell survival and proliferation positions it as a candidate for further investigation.

Q & A

Basic: What are the optimal synthetic routes for Piperazine-1,4-diol, and how can reaction conditions be optimized?

This compound can be synthesized via catalytic reductive cyclization of dioximes, as demonstrated by Lesnikov et al. (2022). Key steps include:

- Step 1 : Preparation of dioxime precursors using hydroxylamine derivatives under acidic conditions.

- Step 2 : Reductive cyclization using hydrogen gas (H₂) in the presence of a palladium-based catalyst (e.g., Pd/C) at 50–80°C.

- Optimization : Reaction yield improves with controlled pH (6–7) and inert atmosphere (N₂/Ar). Post-synthesis purification involves recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for structural elucidation of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- X-ray Diffraction (XRD) : Resolves supramolecular hydrogen-bonded networks, as shown in crystal structures with Co(II) complexes (e.g., voids along the a-axis in a 3D lattice) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the diol moiety (δ ~3.5 ppm for hydroxyl protons; δ ~60–70 ppm for carbons adjacent to –OH groups).

- FT-IR : Peaks at ~3200–3400 cm⁻¹ (O–H stretching) and ~1050 cm⁻¹ (C–N vibrations) validate functional groups .

Advanced: How do stereodynamics influence the supramolecular assembly of this compound?

The spatial arrangement of hydroxyl groups in PipzDiol dictates hydrogen-bonding patterns. For example:

- 2D Networks : Synergistic interactions between –OH groups and borate anions (e.g., in cobaltate complexes) form layered structures. Adjusting substituents (e.g., methyl groups) disrupts domain fitting, as seen in polyurethane-urea analogs .

- Thermodynamic Stability : Molecular dynamics simulations reveal that chair conformations of the piperazine ring minimize steric strain, favoring stable H-bonded frameworks .

Advanced: What computational strategies are used to model hydrogen-bonding interactions in PipzDiol derivatives?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for O–H···N/O–H···O interactions (typically 15–25 kcal/mol). Basis sets like 6-31G(d,p) are used for geometry optimization .

- Molecular Dynamics (MD) : Simulates supramolecular assembly in solvents (e.g., water, DMSO) to predict crystallinity and thermal stability. Parameters include radial distribution functions (RDFs) for H-bond distances .

Advanced: How can this compound derivatives enhance material properties in optoelectronic devices?

- Perovskite Stabilization : Piperazine-1,4-diium iodide (derived from PipzDiol) improves thermal stability in CsPbI₃ perovskites. The diol’s hydrogen-bonding capacity mitigates phase transitions at high temperatures (>300°C) .

- Synthesis of Coordination Polymers : PipzDiol acts as a bridging ligand for transition metals (e.g., Co²⁺), forming porous frameworks with applications in gas storage or catalysis .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., NH₃ during reductive steps).

- Storage : In airtight containers under inert gas (N₂) to prevent oxidation .

Advanced: How does substituent variation on the piperazine ring affect biological activity?

- Antimicrobial Potential : Chloroacetyl or benzodioxinylcarbonyl groups (as in PubChem CID 857041-80-6) enhance interactions with bacterial enzymes (e.g., gyrase inhibition). Structure-activity relationship (SAR) studies require systematic substitution and microbiological assays (e.g., MIC against E. coli) .

- Antioxidant Applications : Hydroxyphenyl or t-butylphenol groups (e.g., in 1,4-bis[(1-hydroxy-4-t-butylphenyl)methyl]piperazine) improve radical scavenging efficiency, measured via DPPH assays .

Basic: What are the challenges in reproducing crystallographic data for PipzDiol complexes?

- Crystal Quality : Slow evaporation from polar solvents (e.g., H₂O/EtOH) yields diffraction-quality crystals. Avoid rapid cooling to prevent amorphous phases.

- Data Collection : Synchrotron sources (λ = 0.7–1.0 Å) enhance resolution for light atoms (O, N). Use software like OLEX2 for structure refinement .

Advanced: How can PipzDiol be functionalized for targeted drug delivery systems?

- Conjugation Strategies : React PipzDiol’s hydroxyl groups with activated esters (e.g., NHS esters) to attach targeting moieties (e.g., folate ligands).

- Encapsulation : Formulate PipzDiol-polymer conjugates (e.g., PLGA nanoparticles) for pH-responsive release, validated via HPLC and in vitro cytotoxicity assays .

Advanced: What role does PipzDiol play in green chemistry applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.